Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)

Physicochemical Profile Boiling Point Volatility

Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI), with CAS 158588-05-7, is a silylated pyridine derivative (C11H19NSi) characterized by a trimethylsilylmethyl group at the 6-position and methyl groups at the 2- and 4-positions of the pyridine ring. Its predicted physicochemical properties, including a boiling point of approximately 232.9±35.0 °C and an ACD/LogP of 3.56, position it within the class of moderately lipophilic, volatile heterocyclic building blocks.

Molecular Formula C11H19NSi
Molecular Weight 193.36 g/mol
CAS No. 158588-05-7
Cat. No. B588952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)
CAS158588-05-7
Molecular FormulaC11H19NSi
Molecular Weight193.36 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C[Si](C)(C)C)C
InChIInChI=1S/C11H19NSi/c1-9-6-10(2)12-11(7-9)8-13(3,4)5/h6-7H,8H2,1-5H3
InChIKeyCVZSBYIBKPNXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI): Core Physicochemical Profile & Procurement Identifier


Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI), with CAS 158588-05-7, is a silylated pyridine derivative (C11H19NSi) characterized by a trimethylsilylmethyl group at the 6-position and methyl groups at the 2- and 4-positions of the pyridine ring . Its predicted physicochemical properties, including a boiling point of approximately 232.9±35.0 °C and an ACD/LogP of 3.56, position it within the class of moderately lipophilic, volatile heterocyclic building blocks .

Why 2,4-Dimethyl-6-[(trimethylsilyl)methyl]pyridine Cannot Be Replaced by Simple Silyl-Pyridine Analogs


Within the pyridylmethylsilane family, subtle structural changes produce significant shifts in physicochemical properties and reactivity. The presence and position of ring methyl groups, in combination with the silylmethyl substituent, directly influence parameters such as lipophilicity and boiling point [REFS-1, REFS-2]. For example, a review of pyridylsilane chemistry highlights that 2-trimethylsilylmethylpyridine is the most synthetically versatile scaffold in this class, implying that further substitution on the pyridine ring will alter its reaction outcomes and should not be assumed equivalent [1]. Therefore, substituting this specific 2,4-dimethyl derivative with a simpler analog risks non-equivalent performance in synthetic or physical property-driven applications.

Head-to-Head Physicochemical Differentiation of 2,4-Dimethyl-6-[(trimethylsilyl)methyl]pyridine


Elevated Boiling Point vs. 2-(Trimethylsilylmethyl)pyridine

The 2,4-dimethyl derivative exhibits a significantly higher predicted boiling point compared to its unsubstituted analog, 2-(trimethylsilylmethyl)pyridine. This is attributed to the increased molecular weight and van der Waals forces from the additional methyl groups [REFS-1, REFS-2].

Physicochemical Profile Boiling Point Volatility

Enhanced Lipophilicity (LogP) Over 2,4-Lutidine and 2-(Trimethylsilylmethyl)pyridine

The compound's predicted ACD/LogP of 3.56 demonstrates substantially higher lipophilicity compared to both 2,4-lutidine (LogP 1.65) and 2-(trimethylsilylmethyl)pyridine (LogP 2.64). This reflects the additive lipophilic contributions of both the trimethylsilylmethyl group and the methyl ring substituents [REFS-1, REFS-2, REFS-3].

Lipophilicity LogP Partition Coefficient

Regioselective Reactivity Potential in Deprotonation Reactions

A study on 2-pyridyltrimethylsilane demonstrates that α-deprotonation of a methyl group on silicon occurs exclusively when the pyridyl nitrogen is in the 2-position, enabling it to direct lithiation via a complex-induced proximity effect. This does not occur for 3- or 4-pyridyl isomers [1]. While the study was performed on a pyridylsilane, the mechanistic principle suggests that the 2,4-dimethyl-6-[(trimethylsilyl)methyl]pyridine, with its 2-pyridyl nitrogen available for coordination, may exhibit similar regioselective reactivity, unlike its 3- or 4-substituted analogs.

C-H Functionalization α-Silyl Carbanion Regioselectivity

Recommended Application Scenarios for 2,4-Dimethyl-6-[(trimethylsilyl)methyl]pyridine Based on Evidence


Synthesis of Lipophilic Heterocyclic Scaffolds

Its elevated predicted LogP (3.56) compared to 2,4-lutidine (1.65) and 2-(trimethylsilylmethyl)pyridine (2.64) makes this compound a preferred starting material for constructing lipophilic heterocycles, where enhanced membrane permeability or non-polar solubility is desired for the target molecule .

High-Temperature Organic Transformations

With a predicted boiling point 39°C higher than 2-(trimethylsilylmethyl)pyridine, this compound is better suited for reactions requiring prolonged heating or higher thermal stability, reducing premature evaporation and ensuring consistent reaction stoichiometry .

Regioselective C-H Functionalization Strategies

Leveraging the class-level inference that a 2-pyridyl group directs α-deprotonation at a silyl substituent, this compound can be investigated as a substrate for regioselective C-H bond activation, enabling hydroxylation or other functionalization pathways that are inaccessible to 3- or 4-pyridylmethylsilane isomers [1].

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